molecular formula C23H18O2 B14197509 (Pyren-1-yl)methyl hexa-2,4-dienoate CAS No. 920740-89-2

(Pyren-1-yl)methyl hexa-2,4-dienoate

Cat. No.: B14197509
CAS No.: 920740-89-2
M. Wt: 326.4 g/mol
InChI Key: JIHDEOACKLCCER-UHFFFAOYSA-N
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Description

(Pyren-1-yl)methyl hexa-2,4-dienoate is a chemical compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol . This compound features a pyrene moiety attached to a hexa-2,4-dienoate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyren-1-yl)methyl hexa-2,4-dienoate typically involves the esterification of pyrene-1-methanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize yield and purity, followed by crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(Pyren-1-yl)methyl hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrene-1-carboxylic acid derivatives.

    Reduction: The double bonds in the hexa-2,4-dienoate can be reduced to form saturated esters.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Pyrene-1-carboxylic acid derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Pyren-1-yl)methyl hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyren-1-yl)methyl hexa-2,4-dienoate largely depends on its interaction with molecular targets. The pyrene moiety can intercalate into DNA, making it useful for nucleic acid diagnostics . Additionally, the compound’s ester group can undergo hydrolysis, releasing the active pyrene-1-methanol, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrene-1-methanol: Shares the pyrene moiety but lacks the hexa-2,4-dienoate ester group.

    Hexa-2,4-dienoic acid: Contains the diene structure but lacks the pyrene moiety.

    Pyrene-1-carboxylic acid: An oxidized form of pyrene-1-methanol.

Uniqueness

(Pyren-1-yl)methyl hexa-2,4-dienoate is unique due to its combination of a fluorescent pyrene moiety and a reactive hexa-2,4-dienoate ester group. This dual functionality makes it versatile for various applications in chemistry, biology, and materials science.

Properties

CAS No.

920740-89-2

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

pyren-1-ylmethyl hexa-2,4-dienoate

InChI

InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3

InChI Key

JIHDEOACKLCCER-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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